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Compound of Interest

Compound Name: Tri-O-acetyl-D-galactal-13C-1

Cat. No.: B584027 Get Quote

Introduction
Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, frequently utilized

in the synthesis of oligosaccharides and glycoconjugates. The introduction of a stable isotope

label, such as Carbon-13, at a specific position is invaluable for mechanistic studies, metabolic

tracking, and as an internal standard in mass spectrometry-based analyses. This application

note provides a detailed protocol for the synthesis of Tri-O-acetyl-D-galactal-13C-1,

commencing from the commercially available D-galactose-1-13C. The synthetic pathway

follows the well-established Fischer-Zach glycal synthesis, which involves a three-step process:

peracetylation of the starting sugar, formation of a glycosyl bromide intermediate, and

subsequent reductive elimination to form the glycal.

Overall Reaction Scheme
D-galactose-1-13C is first peracetylated to yield penta-O-acetyl-α,β-D-galactopyranose-1-13C.

This intermediate is then treated with a solution of hydrogen bromide in acetic acid to form

2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C. The final step involves a reductive

elimination of the glycosyl bromide using zinc dust to afford the desired product, Tri-O-acetyl-
D-galactal-13C-1.

Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis of Tri-O-
acetyl-D-galactal-13C-1, based on typical yields for the analogous unlabeled synthesis.[1]
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Step
Starting
Material

Product
Molecular
Weight (
g/mol )

Starting
Amount
(mg)

Expected
Product
(mg)

Yield (%)

1.

Peracetylat

ion

D-

galactose-

1-13C

Penta-O-

acetyl-α,β-

D-

galactopyr

anose-1-

13C

181.16

(labeled)
500 890 ~89

2.

Brominatio

n

Penta-O-

acetyl-α,β-

D-

galactopyr

anose-1-

13C

2,3,4,6-

Tetra-O-

acetyl-α-D-

galactopyr

anosyl

bromide-1-

13C

391.28

(labeled)
890 790 ~81

3.

Reductive

Elimination

2,3,4,6-

Tetra-O-

acetyl-α-D-

galactopyr

anosyl

bromide-1-

13C

Tri-O-

acetyl-D-

galactal-1-

13C

273.25

(labeled)
790 470 ~88

Experimental Protocols
Materials and Reagents

D-galactose-1-13C

Dichloromethane (DCM)

Acetic Anhydride

Perchloric Acid (catalytic amount)
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Hydrogen Bromide in Acetic Acid (33 wt. %)

Zinc Dust

Sodium Dihydrogen Phosphate (NaH₂PO₄)

Acetone

Ethyl Acetate

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Petroleum Ether

Step 1: Synthesis of Penta-O-acetyl-α,β-D-
galactopyranose-1-13C

To a stirred solution of D-galactose-1-13C (500 mg, 2.76 mmol) in dichloromethane (DCM),

add acetic anhydride (1.5 mL).

Cool the mixture to 0 °C in an ice bath.

Carefully add a catalytic amount of perchloric acid.

Stir the reaction at 0 °C for 30 minutes.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-
galactopyranosyl bromide-1-13C

Dissolve the crude penta-O-acetyl-α,β-D-galactopyranose-1-13C in a minimal amount of

DCM.

Cool the solution to 0 °C.

Add a solution of hydrogen bromide in acetic acid (1 mL) dropwise.

Stir the reaction mixture at room temperature for 6 hours.

Monitor the reaction by TLC.

Once the reaction is complete, quench with ice-cold water and dilute with ethyl acetate.

Wash the organic layer with a saturated solution of sodium bicarbonate twice.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude glycosyl bromide.

Step 3: Synthesis of Tri-O-acetyl-D-galactal-13C-1
To the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-1-13C, add zinc dust (0.82

g, 12.5 mmol) and sodium dihydrogen phosphate (4.6 g, 38.4 mmol) in acetone.

Stir the reaction mixture vigorously at room temperature for 3 hours.

Monitor the reaction by TLC (eluent: 2:1 petroleum ether/ethyl acetate).

Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.

Wash the combined organic phases with water, saturated sodium bicarbonate solution, and

brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure.

Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum

ether/ethyl acetate) to afford Tri-O-acetyl-D-galactal-13C-1 as the final product.[1]

Visualizations
Experimental Workflow
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Synthesis Workflow for Tri-O-acetyl-D-galactal-13C-1

Starting Material

Step 1: Peracetylation

Step 2: Bromination

Step 3: Reductive Elimination

Final Product

D-galactose-1-13C

Peracetylation
(Ac₂O, HClO₄, DCM, 0°C)

Aqueous Workup

Crude Penta-acetate

Bromination
(HBr in AcOH, RT)

Aqueous Workup

Crude Acetobromogalactose

Reductive Elimination
(Zn, NaH₂PO₄, Acetone)

Column Chromatography

Crude Galactal

Tri-O-acetyl-D-galactal-1-13C

Click to download full resolution via product page

Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-13C-1.
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Logical Relationship of Synthesis Steps

Logical Progression of Synthesis

D-Galactose-1-13C

Penta-O-acetyl-
α,β-D-galactopyranose-1-13C

 Acetylation 

2,3,4,6-Tetra-O-acetyl-
α-D-galactopyranosyl bromide-1-13C

 Bromination 

Tri-O-acetyl-D-galactal-1-13C

 Elimination 

Click to download full resolution via product page

Caption: Chemical transformations in the synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584027#synthesis-protocol-for-tri-o-acetyl-d-galactal-
13c-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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